molecular formula C13H19O4P B14724068 Diethyl 1-phenylprop-1-en-1-yl phosphate CAS No. 10409-51-5

Diethyl 1-phenylprop-1-en-1-yl phosphate

Cat. No.: B14724068
CAS No.: 10409-51-5
M. Wt: 270.26 g/mol
InChI Key: WUWZIIZECKVKEL-UHFFFAOYSA-N
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Description

Diethyl 1-phenylprop-1-en-1-yl phosphate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₄P It is characterized by the presence of a phenyl group attached to a prop-1-en-1-yl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-phenylprop-1-en-1-yl phosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylprop-1-en-1-yl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is carried out in an inert solvent such as tetrahydrofuran or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-phenylprop-1-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into diethyl 1-phenylprop-1-en-1-yl phosphite.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Diethyl 1-phenylprop-1-en-1-yl phosphite.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 1-phenylprop-1-en-1-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-phenylprop-1-en-1-yl phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-phenylethyl phosphonate
  • Diethyl 1-phenylprop-2-en-1-yl phosphate
  • Diethyl 1-phenylprop-1-yn-1-yl phosphate

Uniqueness

Diethyl 1-phenylprop-1-en-1-yl phosphate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and industry.

Properties

CAS No.

10409-51-5

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

diethyl 1-phenylprop-1-enyl phosphate

InChI

InChI=1S/C13H19O4P/c1-4-13(12-10-8-7-9-11-12)17-18(14,15-5-2)16-6-3/h4,7-11H,5-6H2,1-3H3

InChI Key

WUWZIIZECKVKEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=CC)C1=CC=CC=C1

Origin of Product

United States

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